benzyl (1R,2S)-1-(3,5-bis(trifluoromethyl)phenyl)-1-hydroxypropan-2-ylcarbamate
Overview
Description
Benzyl (1R,2S)-1-(3,5-bis(trifluoromethyl)phenyl)-1-hydroxypropan-2-ylcarbamate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of trifluoromethyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (1R,2S)-1-(3,5-bis(trifluoromethyl)phenyl)-1-hydroxypropan-2-ylcarbamate typically involves multiple steps, starting with the preparation of the core structure. The key steps include:
Formation of the Core Structure: The initial step involves the synthesis of the core structure, which includes the trifluoromethyl-substituted phenyl ring. This can be achieved through various methods, such as Friedel-Crafts acylation or alkylation.
Introduction of the Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction, which can be carried out using reagents like osmium tetroxide or hydrogen peroxide.
Carbamate Formation: The final step involves the formation of the carbamate group. This can be achieved by reacting the hydroxy compound with benzyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Benzyl (1R,2S)-1-(3,5-bis(trifluoromethyl)phenyl)-1-hydroxypropan-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the carbamate group, using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Scientific Research Applications
Benzyl (1R,2S)-1-(3,5-bis(trifluoromethyl)phenyl)-1-hydroxypropan-2-ylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of benzyl (1R,2S)-1-(3,5-bis(trifluoromethyl)phenyl)-1-hydroxypropan-2-ylcarbamate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The hydroxy and carbamate groups contribute to its overall stability and reactivity, facilitating its biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl (1R,2S)-1-(3,5-dimethylphenyl)-1-hydroxypropan-2-ylcarbamate: Similar structure but with dimethyl groups instead of trifluoromethyl groups.
Benzyl (1R,2S)-1-(3,5-dichlorophenyl)-1-hydroxypropan-2-ylcarbamate: Contains dichloro groups instead of trifluoromethyl groups.
Uniqueness
The presence of trifluoromethyl groups in benzyl (1R,2S)-1-(3,5-bis(trifluoromethyl)phenyl)-1-hydroxypropan-2-ylcarbamate imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
Properties
IUPAC Name |
benzyl N-[(1R,2S)-1-[3,5-bis(trifluoromethyl)phenyl]-1-hydroxypropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F6NO3/c1-11(26-17(28)29-10-12-5-3-2-4-6-12)16(27)13-7-14(18(20,21)22)9-15(8-13)19(23,24)25/h2-9,11,16,27H,10H2,1H3,(H,26,28)/t11-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBAPOAGBOTVOQ-ZBEGNZNMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F6NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470678 | |
Record name | Benzyl {(1R,2S)-1-[3,5-bis(trifluoromethyl)phenyl]-1-hydroxypropan-2-yl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877384-16-2 | |
Record name | Benzyl {(1R,2S)-1-[3,5-bis(trifluoromethyl)phenyl]-1-hydroxypropan-2-yl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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